molecular formula C10H8ClN3O B030800 Chloridazon CAS No. 1698-60-8

Chloridazon

Cat. No. B030800
CAS RN: 1698-60-8
M. Wt: 221.64 g/mol
InChI Key: WYKYKTKDBLFHCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Chloridazon and its derivatives involves complex chemical reactions. For instance, El-Said et al. (2018) developed a meso-sorbent silica/polyaniline composite for the removal of Chloridazon from aqueous solutions, indicating a novel approach to managing Chloridazon's environmental impact through material synthesis (El-said et al., 2018).

Molecular Structure Analysis

Understanding Chloridazon's molecular structure is crucial for its application and management. A study by Azaari et al. (2016) delved into the oxidized products of Chloridazon in advanced oxidation processes, providing insights into the compound's structural changes under environmental conditions (Azaari et al., 2016).

Chemical Reactions and Properties

Chloridazon undergoes various chemical reactions, particularly in environmental contexts. The interaction of Chloridazon with cell membranes, as studied by Suwalsky et al. (1998), highlights its potential effects on biological systems and the importance of understanding its chemical behavior (Suwalsky et al., 1998).

Physical Properties Analysis

The physical properties of Chloridazon, including its behavior in different environmental conditions, are essential for its application and management. González-Pradas et al. (2005) investigated the adsorption of Chloridazon on heat and acid-treated sepiolites, revealing how its physical interactions with materials can be influenced by treatment processes (González-Pradas et al., 2005).

Chemical Properties Analysis

The chemical properties of Chloridazon, including its stability and reactivity, are critical for understanding its effectiveness and environmental impact. Fouad and Mohamed (2011) explored the photodegradation of Chloridazon using core-shell magnetic nanocomposites, shedding light on innovative methods to mitigate its presence in the environment through chemical degradation (Fouad & Mohamed, 2011).

Scientific Research Applications

  • Interaction with Cell Membranes : Chloridazon is known to interact with cell membranes, causing erythrocyte crenation and affecting ion transport across nerve-skin junctions (Suwalsky et al., 1998).

  • Analysis of By-products : Using LC/ESI-Q-TOFMS, researchers have elucidated various by-products formed during hydroxyl radical reactions with Chloridazon, including hydroxylated and dihydroxylated isomers (Azaari et al., 2016).

  • Genotoxic Effects : Studies have demonstrated the genotoxic potential of Chloridazon, revealing a positive clastogenic effect in cultured sheep lymphocytes at certain doses (Šiviková & Dianovskỳ, 1997). It is also shown to induce chromosome damage in cultured bovine peripheral lymphocytes, raising concerns about its genetic risks through the food chain (Šiviková, Dianovskỳ, & Piešová, 1999).

  • Analytical Applications : Chloridazon's electrochemical behavior enables its concentration determination in drinking and river water, with detection limits down to 2.710–8 mol L–1 at pH 2.3 (Zimpl et al., 2001).

  • Impact on Aquatic Life : Chronic exposure to Chloridazon and its metabolite, Chloridazon-desphenyl, has been observed to negatively affect crayfish, causing oxidative stress and structural alterations (Chabera et al., 2021).

  • Soil Degradation : The degradation rate of Chloridazon in soil is influenced by adjuvants like oil and surfactant, which can slow down its degradation, increasing its persistence (Kucharski, Sadowski, & Domaradzki, 2012).

  • Environmental Extraction Techniques : TiO2 modified polypropylene hollow fibers can effectively extract Chloridazon from environmental water and soil samples, showing up to 90% recovery and detection limits of 0.4 g/L (Shahrezaei, Gholivand, & Shamsipur, 2021).

  • Prevention of Groundwater Pollution : Sorptives like activated carbon can be used in controlled release formulations to reduce the release rate of herbicides including Chloridazon, thus preventing groundwater pollution (Cespedes, Sánchez, García, & Pérez, 2007).

  • Controlled Release Formulations : Lignin-coated controlled release formulations (CRFs) diminish the presence of Chloridazon in leachate, with lignin-CRF coated with ethylcellulose and dibutylsebacate proving most efficient (Flores-Céspedes et al., 2018).

  • Metabolism in Plants : Chloridazon, as the active ingredient in the herbicide Pyramin, is metabolized in plant cell suspension cultures, with a portion being hydroxylated and a major quantity remaining unmetabolized (Keller, Eberspächer, & Lingens, 1979).

  • Adsorption Studies : Research shows that organic matter and smectite content in soils significantly correlate with Chloridazon adsorption, impacting its environmental behavior (Sanchez-Martin & Sáanchez-Camazano, 1991).

  • Environmental Dispersion and Persistence : Studies on long-term lysimeter experiments reveal that Chloridazon and its metabolites persist and disperse in leachate and soil, undergoing continuous downward migration and degradation (Schuhmann et al., 2016).

Safety And Hazards

Chloridazon may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at European level for the pesticide active substance chloridazon . Although no apparent risk to consumers was identified, some information required by the regulatory framework was found to be missing . Hence, the consumer risk assessment is considered indicative only and almost all MRL proposals derived by EFSA still require further consideration by risk managers .

properties

IUPAC Name

5-amino-4-chloro-2-phenylpyridazin-3-one
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InChI

InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2
Source PubChem
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InChI Key

WYKYKTKDBLFHCY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl
Source PubChem
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Molecular Formula

C10H8ClN3O
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DSSTOX Substance ID

DTXSID3034872
Record name Chloridazon
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Molecular Weight

221.64 g/mol
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Physical Description

Colorless odorless solid; [HSDB]
Record name Pyrazon
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Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C
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Record name PYRAZON
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Density

1.54 g/cu cm at 20 °C
Record name PYRAZON
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Vapor Pressure

0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C
Record name Pyrazon
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Mechanism of Action

Pyrazon is a substituted pyridazinone herbicide, which is absorbed through roots and leaves. It inhibits plant growth and survival primarily by four mechanisms: 1) inhibition of the Hill Reaction and photosynthetic carbon dioxide fixation; 2) inhibition of carotenoid biosynthesis; 3) photodestruction of chlorophyll; and 4) interference with incorporation of polar lipids in the membranes of chloroplasts. Resistant plant species, such as beets, have the ability to transform the parent compound to less toxic metabolites in the leaves. Sensitive species (millet and tomatoes, for example) are incapable of this transformation., Inhibits photosynthesis and the Hill-reaction.
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Product Name

Chloridazon

Color/Form

Colorless solid

CAS RN

1698-60-8
Record name Chloridazon
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Record name Chloridazon [BSI:ISO]
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Record name 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl-
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Record name CHLORIDAZON
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Melting Point

206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/
Record name PYRAZON
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Synthesis routes and methods I

Procedure details

85 parts by volume of 15% (wt %) strength aqueous ammonia, 12.05 parts by weight of 4,5-dichloro-1-phenylpyridaz-6-one and 6.2 parts by weight of a 70% strength aqueous solution of phenol-4-sulfonic acid (parts by volume bearing the same relationship to parts by weight as the liter to the kilogram) are introduced into a jacketed pressure vessel having a capacity of 300 parts by volume. The reaction mixture is heated to 130° C. while stirring and kept for 4 hours at this temperature, while still stirring. The autogenous pressure which is hereupon generated is 6 bars. The reaction mixture is then allowed to cool to room temperature (20° C.) and the mother liquor is completely filtered off. The solid reaction product is washed with water and dried in vacuo at 100° C. There is obtained 9.8 parts by weight (89% of theory) of 4-amino-5-chloro-1-phenylpyridaz-6-one of melting point 205°-206° C. The amount of 5-amino-4-chloro-1-phenylpyridaz-6-one is determined gas-chromatographically and found to be 1%, and the amount of 4-amino derivative 99%.
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Synthesis routes and methods II

Procedure details

4,5-Dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g) and 20% aqueous ammonia (20 ml) were heated to 100°-110° C. with stirring in a small autoclave for 4 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone was isolated by filtration, washed with water and dried. 1.86 g of pure 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone were obtained, m.p. 206°-207° C. The mother liquor and the washings contained 0.15 g of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. The total amount of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone formed was thus 2.01 g (91%).
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1 g
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Synthesis routes and methods III

Procedure details

4-Chloro-5-amino-2-phenyl-3(2H)-pyridazinone is prepared from 4,5-dichloro-2-phenyl-3(2H)-pyridazinone and ammonia in high yield and substantially free from 4-amino-5-chloro-2-phenyl-3(2 H)-pyridazinone in a method comprising reacting 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with aqueous ammonia in the presence of a catalyst which is capable of selectively exchanging the 5-chlorine atom in 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with a leaving group of such a nature that the resulting intermediate compound is capable of alkylating ammonia to 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone in high yield in the reaction medium, thereby regenerating the catalyst. The end product is isolated by filtration after the reaction and washed with water, and the mother liquor plus the wash water are used as reaction medium for the next batch.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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